

AZD1080 and its Effect on Synaptic Plasticity: A Technical Guide

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Compound of Interest

Compound Name:	AZD1080
Cat. No.:	B1665930

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Executive Summary

AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).^{[1][2]} Developed by AstraZeneca, it was investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.^{[1][3]} The primary mechanism of action of **AZD1080** revolves around the inhibition of GSK-3, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and a critical regulator of synaptic plasticity.^[3] Preclinical studies demonstrated the ability of **AZD1080** to rescue synaptic plasticity deficits in rodent models and inhibit tau phosphorylation. Despite promising preclinical data and successful target engagement in Phase I clinical trials, the development of **AZD1080** was discontinued due to safety concerns that arose during chronic dosing in animal studies. This guide provides an in-depth overview of the preclinical data on **AZD1080**'s impact on synaptic plasticity, its mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action: GSK-3 Inhibition

AZD1080 functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3 α and GSK-3 β , with a higher selectivity for GSK-3 β . GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3 is a key regulator of

neuronal function, and its hyperactivity has been linked to the pathophysiology of several neurodegenerative and psychiatric disorders.

The inhibitory activity of **AZD1080** on human GSK-3 α and GSK-3 β has been quantified with K_i values of 6.9 nM and 31 nM, respectively. The compound exhibits more than 14-fold selectivity against other kinases such as CDK2, CDK5, CDK1, and Erk2. By binding to the ATP pocket of GSK-3, **AZD1080** prevents the phosphorylation of its downstream substrates, including the tau protein.

Quantitative Data on the Effects of **AZD1080**

The preclinical efficacy of **AZD1080** was evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of **AZD1080**

Target	Assay Type	Parameter	Value	Reference
Human GSK-3 α	Cell-free assay	K_i	6.9 nM	
Human GSK-3 β	Cell-free assay	K_i	31 nM	
Tau Phosphorylation	Cells expressing human tau	IC_{50}	324 nM	

Table 2: In Vivo Effects of **AZD1080** in Rodent Models

Model	Treatment	Key Finding	Quantitative Effect	Reference
Rat Brain	Acute oral administration	Inhibition of Tau Phosphorylation	Dose-dependent	
Rat Brain	Acute oral administration (10 µmol/kg)	Reduction of phosphorylated to total glycogen synthase (GS) ratio	49% maximal inhibition at 2 hours post-dosing	
MK-801-induced deficit mouse model	Subchronic administration of AZD1080	Reversal of Long-Term Potentiation (LTP) deficits	Statistically significant reversal (exact percentage not specified in available literature)	
MK-801-induced deficit mouse model	Subchronic administration of AZD1080	Reversal of cognitive deficits	Statistically significant improvement in cognitive tests (specific test and scores not detailed)	

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of **AZD1080**.

In Vitro Kinase Inhibition Assay

- Objective: To determine the inhibitory potency (K_i) of **AZD1080** against human GSK-3 α and GSK-3 β .

- Methodology: A GSK-3 scintillation proximity assay was utilized. The experiments were conducted in duplicate with ten different concentrations of **AZD1080** in clear-bottomed microtiter plates. The assay measures the competition between **AZD1080** and ATP for binding to the active site of the GSK-3 enzyme.

Cellular Tau Phosphorylation Assay

- Objective: To assess the ability of **AZD1080** to inhibit tau phosphorylation in a cellular context.
- Methodology: Cells engineered to express human tau protein were treated with varying concentrations of **AZD1080**. The levels of phosphorylated tau were then measured using standard molecular biology techniques, such as Western blotting or ELISA, to determine the half-maximal inhibitory concentration (IC50).

MK-801-Induced Synaptic Plasticity Deficit Model

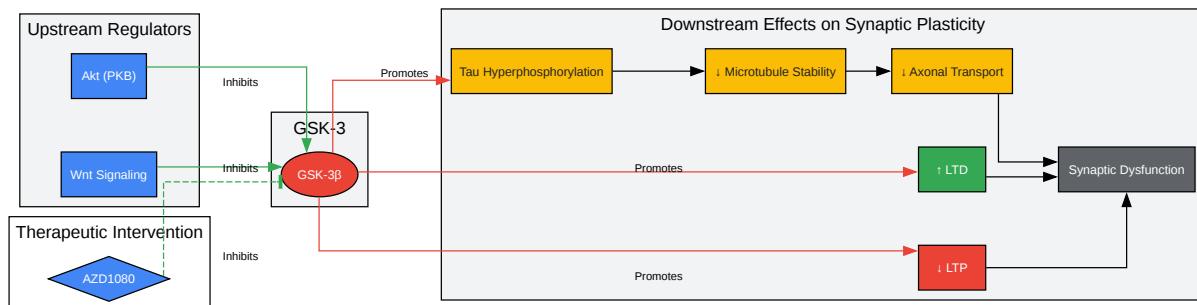
- Objective: To evaluate the efficacy of **AZD1080** in rescuing deficits in synaptic plasticity.
- Animal Model: Mice were used for this study.
- Induction of Deficit: The NMDA receptor antagonist MK-801 was administered to the mice to induce deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.
- Treatment: **AZD1080** was administered subchronically (i.e., over an extended period). A key finding was that acute (single-dose) administration did not reverse the deficits.
- Outcome Measures:
 - Electrophysiology: Long-term potentiation (LTP) was measured in hippocampal slices from the treated and control animals. Field excitatory postsynaptic potentials (fEPSPs) were recorded to assess the strength of synaptic transmission.
 - Cognitive Testing: A cognitive test was performed to assess the impact of **AZD1080** on learning and memory. The specific behavioral test used is not detailed in the available literature.

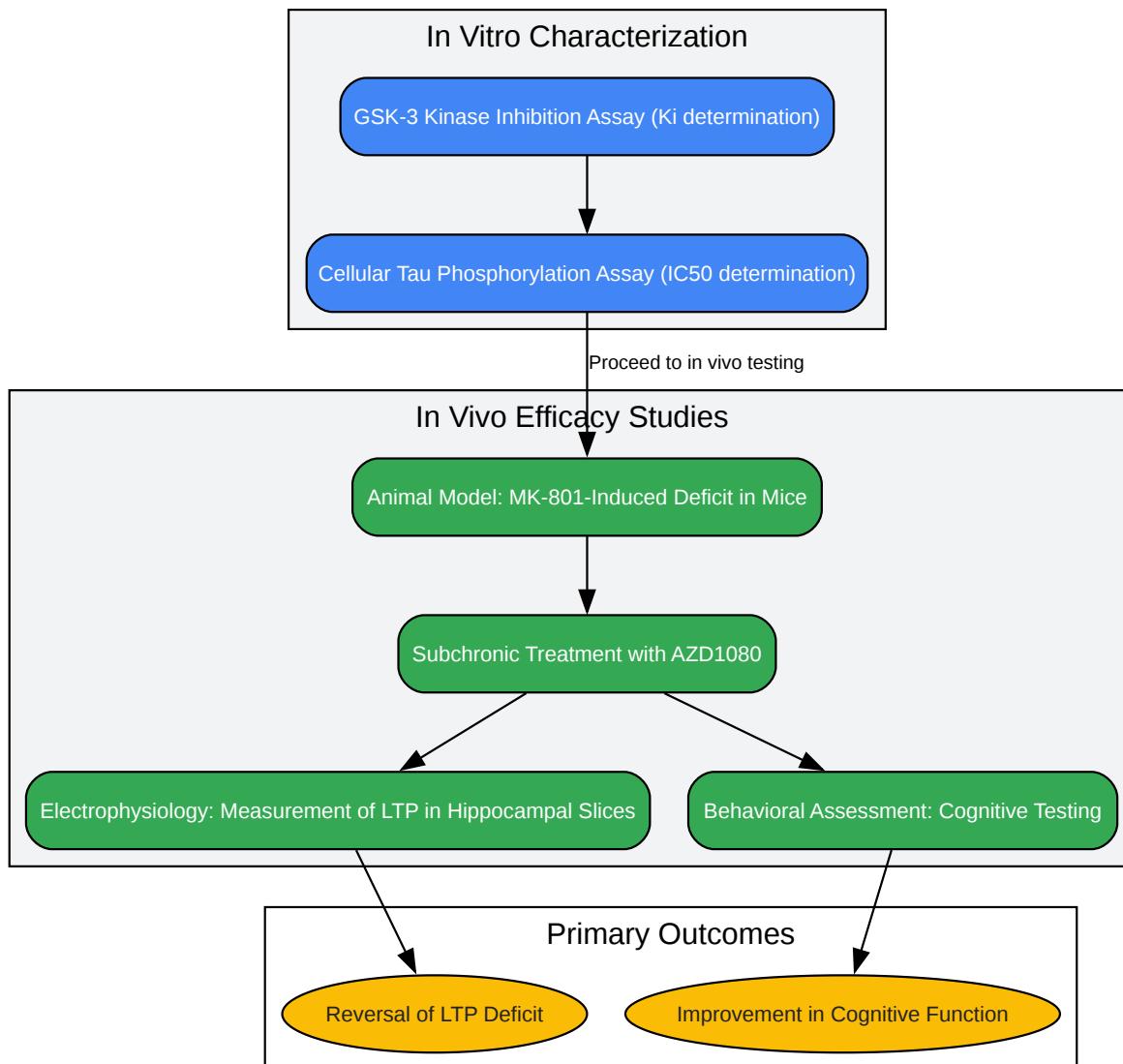
Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathway in Synaptic Plasticity

Glycogen Synthase Kinase-3 (GSK-3) is a critical downstream effector in multiple signaling pathways that regulate synaptic plasticity. Its activity is modulated by upstream signals, and in turn, it phosphorylates a wide range of substrates that influence neuronal function.

Hyperactivity of GSK-3 is generally associated with a shift towards long-term depression (LTD) and a suppression of long-term potentiation (LTP).





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